1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
CAS No.: 691381-10-9
Cat. No.: VC21312208
Molecular Formula: C11H14BrNO3S
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691381-10-9 |
|---|---|
| Molecular Formula | C11H14BrNO3S |
| Molecular Weight | 320.2 g/mol |
| IUPAC Name | 1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | FPKQJHZVAVRUQD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 |
Introduction
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine is a chemical compound that combines a pyrrolidine ring with a sulfonyl group linked to a bromo-substituted phenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which may confer specific biological activities.
Synthesis and Availability
The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a sulfonyl chloride precursor. This compound is commercially available from several chemical suppliers, such as EvitaChem and JK Chemical .
Potential Applications
While specific applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine are not widely documented, compounds with similar structures have been explored for their biological activities. For instance, sulfonyl pyrrolidine derivatives have been studied for their inhibitory effects on enzymes like matrix metalloproteinase 2 (MMP-2) .
Future Directions
Future studies could focus on exploring the biological activities of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, including its potential as an enzyme inhibitor or in other pharmaceutical applications. The unique substitution pattern on the phenyl ring may confer specific interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume